molecular formula C8H14N2O B12278678 (5-(tert-Butyl)isoxazol-3-yl)methanamine

(5-(tert-Butyl)isoxazol-3-yl)methanamine

Cat. No.: B12278678
M. Wt: 154.21 g/mol
InChI Key: YAMMAECNHGLFOL-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)isoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanamine typically involves the reaction of cyanopinacolone with hydroxylamine sulfate in the presence of triethylamine and methanol . The reaction mixture is stirred at 50°C for 2 hours, followed by the addition of concentrated hydrochloric acid. The resulting product is then made alkaline with aqueous sodium hydroxide and extracted with toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-(tert-Butyl)isoxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (5-(tert-Butyl)isoxazol-3-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3

InChI Key

YAMMAECNHGLFOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CN

Origin of Product

United States

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